Bay 27-9955
Description
Significance of Glucagon (B607659) in Glucose Homeostasis Regulation
Glucagon, a peptide hormone synthesized and secreted by the alpha cells of the pancreatic islets of Langerhans, is a primary counter-regulatory hormone to insulin (B600854). Its main function is to elevate blood glucose concentrations, thereby preventing hypoglycemia. wikipedia.orgnih.govclevelandclinic.orgmedicalnewstoday.comiomcworld.com Glucagon achieves this primarily by acting on the liver, stimulating two key processes: glycogenolysis, the breakdown of stored glycogen (B147801) into glucose, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgnih.goviomcworld.com This action is critical for maintaining adequate glucose supply to the body's tissues, especially during fasting or periods of increased glucose demand. nih.govclevelandclinic.orgmedicalnewstoday.comiomcworld.com
Pathophysiological Role of Glucagon in Metabolic Disorders
In metabolic disorders such as type 2 diabetes mellitus, the delicate balance between insulin and glucagon is often disrupted. While insulin resistance and/or deficiency are central to diabetes, elevated levels of circulating glucagon, known as hyperglucagonemia, are also a consistent feature and contribute significantly to the hyperglycemic state. glucagon.comnih.govresearchgate.netfrontiersin.org The excess glucagon drives increased hepatic glucose production, exacerbating high blood sugar levels observed in these conditions. nih.govresearchgate.netdiabetesjournals.org The concept that both inadequate insulin action and excessive glucagon signaling contribute to diabetes pathogenesis is often referred to as the "bihormonal hypothesis" of diabetes. glucagon.comresearchgate.netfrontiersin.orgdiabetesjournals.org
Glucagon Receptor Antagonism as a Therapeutic Strategy Concept
Given the role of excessive glucagon action in driving hyperglycemia in metabolic disorders, inhibiting the effects of glucagon has emerged as a potential therapeutic strategy. Glucagon exerts its effects by binding to and activating the glucagon receptor (GCGR), a G-protein-coupled receptor predominantly found on liver cells. iomcworld.comnih.gov Antagonizing the GCGR aims to block glucagon's signaling pathway in the liver, thereby reducing hepatic glucose production and consequently lowering blood glucose levels in individuals with hyperglycemia. glucagon.comnih.govresearchgate.netfrontiersin.orgdiabetesjournals.org This approach seeks to counteract the detrimental effects of hyperglucagonemia in diabetic patients. glucagon.comnih.govresearchgate.netdiabetesjournals.org
Historical Context of Glucagon Receptor Antagonist Research
The discovery of glucagon dates back approximately 100 years. bioscientifica.combioscientifica.com Early research into inhibiting glucagon's effects primarily involved peptide-based antagonists. glucagon.comresearchgate.net However, the pharmaceutical field later shifted towards identifying non-peptide, orally bioavailable small molecules that could antagonize the glucagon receptor, offering potential advantages in terms of administration and stability. glucagon.com This research led to the identification and investigation of various compounds. BAY-27-9955 is noted in the historical context as one such non-peptide glucagon receptor antagonist that progressed to early clinical evaluation in humans. glucagon.comdiabetesjournals.orguniversiteitleiden.nlresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
202855-56-9 |
|---|---|
Molecular Formula |
C23H31FO |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol |
InChI |
InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3 |
InChI Key |
VDTWKXAPIQBOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl Bay 27-9955 |
Origin of Product |
United States |
Chemical Compound Bay 27 9955
Classification as a Non-Peptide Glucagon Receptor Antagonist
BAY-27-9955 is classified as a small, non-peptide glucagon receptor antagonist. medchemexpress.commedchemexpress.eu This distinguishes it from peptide-based antagonists, offering potential advantages in terms of oral bioavailability and manufacturing. It is described as an orally active compound. medchemexpress.commedchemexpress.eu The chemical structure of BAY-27-9955 is (+)-3,5 diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'- biphenyl (B1667301), with the molecular formula C23H31FO. uni.lu It is one of the early small-molecule GCGR antagonists that advanced to clinical evaluation. diabetesjournals.orgnih.gov
Functional Characterization at the Human Glucagon Receptor (GCGR)
Functional studies have been conducted to understand how BAY-27-9955 interacts with and affects the activity of the human glucagon receptor. These studies typically involve in vitro assays that measure the compound's ability to bind to the receptor and inhibit glucagon-stimulated signaling pathways.
Competitive Binding Profile of BAY-27-9955 to the Glucagon Receptor
BAY-27-9955 has been shown to competitively block the interaction of glucagon with the human glucagon receptor. medchemexpress.commedchemexpress.eumedchemexpress.eu Competitive antagonists bind to the same site on the receptor as the natural ligand (glucagon in this case), thereby preventing the ligand from binding and activating the receptor. Studies have indicated that BAY-27-9955 exhibits this competitive binding profile at the human GCGR. glucagon.com Research using molecular dynamics simulations has explored potential binding sites for small molecules like BAY-27-9955 on the GCGR, suggesting moderate binding stability in certain pockets. nih.govmdpi.comnih.gov
In Vitro Inhibitory Constant (IC50) Determination for BAY-27-9955
The inhibitory potency of BAY-27-9955 at the human glucagon receptor has been quantified using the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit 50% of the maximum binding or functional response of glucagon at the receptor in a specific in vitro assay. For BAY-27-9955, the IC50 value for blocking the interaction of glucagon with the human glucagon receptor has been reported as 110 nM. medchemexpress.commedchemexpress.eunih.govmedchemexpress.eumdpi.com
Table 1: In Vitro Inhibitory Potency of BAY-27-9955
| Target | Assay Type | IC50 Value | Reference |
| Human Glucagon Receptor (GCGR) | Glucagon Binding Inhibition | 110 nM | medchemexpress.commedchemexpress.eunih.govmedchemexpress.eumdpi.com |
This IC50 value provides a measure of the compound's affinity and potency in inhibiting glucagon binding or activity at the receptor level in laboratory settings.
Molecular and Cellular Pharmacology of Bay 27 9955
Mechanisms of Action at the Glucagon (B607659) Receptor Level
The glucagon receptor (GCGR) is a G protein-coupled receptor (GPCR) predominantly found in the liver, playing a critical role in maintaining glucose homeostasis. Glucagon binding to the GCGR activates downstream signaling pathways that ultimately lead to increased hepatic glucose production. creative-diagnostics.com BAY-27-9955, as a GCGR antagonist, interferes with this process. creative-diagnostics.commedchemexpress.com
Inhibition of Glucagon-Mediated Adenylate Cyclase Activity
Glucagon binding to the GCGR typically activates adenylyl cyclase via Gs proteins. creative-diagnostics.com This activation catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. creative-diagnostics.com BAY-27-9955 has been shown to inhibit glucagon-mediated adenylate cyclase activity. creative-diagnostics.com By competitively binding to the glucagon receptor, BAY-27-9955 blocks the ability of glucagon to stimulate this enzyme, thereby reducing the production of cAMP. creative-diagnostics.com In vitro studies using CHO cells overexpressing the human glucagon receptor demonstrated that BAY-27-9955 increased the half-maximal effect for glucagon stimulation of adenylyl cyclase. diabetesjournals.orgresearchgate.net
Modulation of Intracellular Cyclic AMP (cAMP) Signaling by BAY-27-9955
Intracellular cAMP is a key second messenger in the glucagon signaling pathway, mediating many of glucagon's metabolic effects, including the promotion of glycogenolysis and gluconeogenesis in the liver. creative-diagnostics.com By inhibiting adenylate cyclase activity, BAY-27-9955 effectively modulates intracellular cAMP levels, preventing the increase that would normally occur upon glucagon stimulation. creative-diagnostics.com This reduction in cAMP signaling contributes to the blockade of glucagon's effects on glucose metabolism. creative-diagnostics.com Studies have shown that BAY-27-9955 can decrease glucagon-stimulated cAMP generation. nih.gov
Impact on Protein Kinase A (PKA) Pathways
Structural Insights into Ligand-Receptor Interaction Dynamics
Understanding the interaction between BAY-27-9955 and the glucagon receptor at a structural level is crucial for elucidating its mechanism of action and for the rational design of improved antagonists.
Computational Modeling of BAY-27-9955 Binding Modes
Computational modeling, such as molecular docking and molecular dynamics (MD) simulations, has been employed to investigate the binding modes of small molecules like BAY-27-9955 to the GCGR. These methods help predict how the ligand interacts with the receptor and assess the stability of the resulting complex. Studies utilizing computational modeling have provided insights into how BAY-27-9955 might bind to the GCGR. researchgate.netnih.govdntb.gov.uanih.govresearchgate.netmdpi.com Molecular dynamics simulations have been used to verify the binding modes of selected small molecules, including BAY-27-9955. researchgate.netnih.govdntb.gov.uanih.govresearchgate.netmdpi.com
Identification of Specific Binding Pockets on the GCGR (e.g., Pocket 3)
Research using computational approaches has aimed to identify the specific binding pockets on the GCGR where small molecule antagonists like BAY-27-9955 interact. While the binding site of some other GCGR antagonists has been resolved, the precise binding sites for other small molecules, including BAY-27-9955, have been investigated through predictive methods. researchgate.netdntb.gov.uanih.govresearchgate.netmdpi.com Molecular docking and MD simulations have indicated that BAY-27-9955 exhibits moderate binding stability in a region referred to as Pocket 3 on the GCGR. researchgate.netnih.govdntb.gov.uanih.govresearchgate.netmdpi.com Analysis of MD simulations has revealed potential interactions between BAY-27-9955 and specific residues within Pocket 3, including hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
Data Table: Binding Stability of Small Molecule GCGR Antagonists in Different Pockets
| Compound | Predicted Binding Pocket | Binding Stability (MD Simulation) |
| BAY-27-9955 | Pocket 3 | Moderate |
| MK-3577 | Pocket 2 | Highly Stable |
| LY2409021 | Pocket 2, Pocket 5 | Highly Stable (Pocket 2), also binds to Pocket 5 |
| PF-06291874 | Pocket 2 | Highly Stable |
| LGD-6972 | Pocket 5 | Relatively Stable |
*Based on data from computational modeling and MD simulations. researchgate.netnih.govdntb.gov.uanih.govresearchgate.netmdpi.com
Structural Insights into Ligand-Receptor Interaction Dynamics
Analysis of Molecular Interactions: Hydrogen Bonding and Hydrophobic Forces
Studies employing molecular docking simulations have provided insights into the potential binding modes and interactions of BAY-27-9955 with the glucagon receptor. These analyses suggest that BAY-27-9955 is likely to bind in a specific pocket within the receptor, referred to as Pocket 3. researchgate.netnih.govdntb.gov.uanih.gov
Molecular Dynamics Simulations for Binding Stability Assessment
Molecular dynamics (MD) simulations have been utilized to assess the stability of BAY-27-9955 binding to the GCGR. Starting from the binding conformation predicted by docking studies in Pocket 3, MD simulations were performed over a specific timeframe (e.g., 180 ns, with analysis of the last 20 ns). nih.gov
The results from MD simulations indicate that BAY-27-9955 exhibits moderate binding stability within Pocket 3 of the GCGR. researchgate.netnih.govdntb.gov.uawilddata.cn Analysis of the simulation trajectories, including evaluation of the Root Mean Square Deviation (RMSD) values of BAY-27-9955, can reveal the dynamic behavior and stability of the ligand-receptor complex. researchgate.netresearchgate.net These simulations also allow for the decomposition of binding free energy into contributions from individual residues and different types of interactions, such as van der Waals and electrostatic energies. researchgate.netresearchgate.net In some simulation trajectories, specific interactions contributing to stability were observed, including hydrogen bonds with residues like Thr7 of glucagon, π-π stacking with Tyr145, and hydrophobic interactions with residues such as Ile194 and Leu198. nih.gov
While BAY-27-9955 showed moderate stability in Pocket 3, comparative MD simulations with other small molecules targeting GCGR have shown varying degrees of stability in different pockets, highlighting the distinct binding characteristics of different antagonists. researchgate.netnih.govdntb.gov.uawilddata.cn
| Compound Name | Proposed Binding Pocket | Binding Stability (MD Simulation) | Key Interactions (Observed in Studies) |
| BAY-27-9955 | Pocket 3 | Moderate | Hydrogen bonds (Gln3, Thr7 of glucagon), π-π stacking (Phe141, Tyr145), hydrophobic (TM2, glucagon, Ile194, Leu198) nih.gov |
| MK-0893 | Pocket 2 | - | Binding site resolved researchgate.netnih.govdntb.gov.uawilddata.cn |
| MK-3577 | Pocket 2 | Highly Stable | Consistent with experimental results researchgate.netnih.govdntb.gov.uawilddata.cn |
| LY2409021 | Pocket 2, potentially 5 | Highly Stable (Pocket 2) | Consistent with experimental results (Pocket 2) researchgate.netnih.govdntb.gov.uawilddata.cn |
| PF-06291874 | Pocket 2 | Highly Stable | Consistent with experimental results researchgate.netnih.govdntb.gov.uawilddata.cn |
| LGD-6972 | Pocket 5 | Relatively Stable | - researchgate.netnih.govdntb.gov.uawilddata.cn |
Preclinical Efficacy and Pharmacological Modulation Studies with Bay 27 9955
In Vitro Cellular Investigations
In vitro studies using isolated cell systems have been instrumental in characterizing the direct effects of BAY-27-9955 on key hepatic glucose metabolic pathways. These investigations provide insights into the compound's mechanism of action at the cellular level.
Effects of BAY-27-9955 on Glucagon-Stimulated Glycogenolysis in Hepatocytes
Research has demonstrated that BAY-27-9955 can inhibit glucagon-stimulated glycogenolysis in hepatocytes. Glycogenolysis is the breakdown of glycogen (B147801) into glucose, a primary mechanism by which glucagon (B607659) increases blood glucose levels. Studies using human hepatocytes have shown that this compound specifically and competitively inhibits glucagon binding and blocks the subsequent glucagon-stimulated glycogen breakdown. researchgate.netdiabetesjournals.org Findings using human primary hepatocytes indicated that a compound characterized as a potent glucagon receptor antagonist, with properties similar to BAY-27-9955, was able to block glucagon-mediated glycogenolysis. researchgate.net
Influence of BAY-27-9955 on Gluconeogenesis in Cellular Models
Glucagon is a known stimulator of gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate precursors in the liver. openmedicinalchemistryjournal.comphysiology.orgdiabetesjournals.orgnih.gov While direct, isolated studies specifically detailing BAY-27-9955's influence solely on gluconeogenesis in cellular models are less prominent in the available information, its action as a glucagon receptor antagonist implies an impact on this pathway. Studies investigating the broader effect of blocking glucagon action in the liver have indicated a significant reduction in gluconeogenesis. diabetesjournals.org Hepatic glucose production, which BAY-27-9955 has been shown to inhibit, is a combined outcome of both glycogenolysis and gluconeogenesis. openmedicinalchemistryjournal.comphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.gov
Inhibition of Hepatic Glucose Production in Isolated Cell Systems
A key finding from in vitro investigations is the ability of BAY-27-9955 to inhibit hepatic glucose production (HGP) stimulated by glucagon in isolated cell systems. HGP is the total amount of glucose released by the liver, contributing significantly to blood glucose levels, particularly in the fasting state. physiology.orgnih.gov Multiple sources highlight that BAY-27-9955 significantly inhibits glucagon-induced hepatic glucose production. researchgate.netdiabetesjournals.orgdiabetesjournals.orgresearchgate.netresearchgate.netcreative-diagnostics.com This inhibitory effect has been observed in studies utilizing perfused liver models, which allow for the real-time assessment of glucose metabolism in an intact organ system. researchgate.netdiabetesjournals.org The inhibition of HGP by BAY-27-9955 is attributed to its antagonism of the glucagon receptor, thereby interfering with glucagon's stimulatory effects on both glycogenolysis and gluconeogenesis. openmedicinalchemistryjournal.comphysiology.orgdiabetesjournals.orgdiabetesjournals.orgnih.gov
In Vivo Animal Model Research
Evaluation of Glucose Regulation in Rodent Models Treated with BAY-27-9955
Studies in rodent models have investigated the effects of glucagon receptor antagonists, including BAY-27-9955, on glucose regulation. These compounds have been shown to effectively lower fasting blood glucose levels in mice. physiology.orgdiabetesjournals.orgresearchgate.net Furthermore, research indicates that BAY-27-9955 and similar glucagon receptor antagonists can block the elevation of blood glucose induced by the administration of exogenous glucagon in animal models. physiology.orgdiabetesjournals.orgresearchgate.net Studies using humanized mice, which express the human glucagon receptor, have also demonstrated that a related compound was able to block the rise in glucose levels following the administration of exogenous glucagon. researchgate.net
Role of Bay 27 9955 in Advancing Glucagon Receptor Antagonist Drug Discovery
BAY-27-9955 as a Prototype Compound in the Development of Non-Peptide Glucagon (B607659) Receptor Antagonists
BAY-27-9955, an orally active non-peptide compound, holds a notable position as a prototype in the development of glucagon receptor antagonists. Identified through the screening of chemical libraries for compounds capable of blocking glucagon binding to human GCGR expressed in CHO cells, BAY-27-9955 represented a novel chemical series of glucagon antagonists. glucagon.com It is a biphenyl (B1667301) compound with an IC50 value of 110 nM against the human glucagon receptor. medchemexpress.commdpi.com Its identification marked a significant step towards the realization of small-molecule inhibitors for this G protein-coupled receptor (GPCR) target. diabetesjournals.org The development of BAY-27-9955 demonstrated the feasibility of discovering non-peptide agents that could interact with the glucagon receptor and potentially offer therapeutic benefits. glucagon.commedchemexpress.commedchemexpress.com
Contributions of Research on BAY-27-9955 to Target Validation for the Glucagon Receptor
Research involving BAY-27-9955 has made valuable contributions to the validation of the glucagon receptor as a therapeutic target for glycemic control. Studies in humans demonstrated that BAY-27-9955 could effectively blunt glucagon-stimulated glucose production. glucagon.comdiabetesjournals.orgnih.gov In a double-blind, placebo-controlled crossover study, administration of BAY-27-9955 at a dose of 200 mg significantly attenuated hyperglucagonemia-induced hyperglycemia. nih.govportlandpress.com This finding provided clinical evidence supporting the notion that antagonizing the GCGR could be a viable approach to regulating glycemia in humans. diabetesjournals.orgnih.gov Although clinical development of BAY-27-9955 itself was not pursued further, the results from these early human studies provided further validation for targeting the GCGR in the treatment of type 2 diabetes. diabetesjournals.org The paradigm used in the human study of BAY-27-9955, involving a glucagon challenge, has also been analogous to methods used to evaluate antagonist compounds in animal models. diabetesjournals.org
Influence on the Discovery and Optimization of Subsequent Glucagon Receptor Antagonists
The research conducted on BAY-27-9955 has influenced the subsequent discovery and optimization efforts for glucagon receptor antagonists. As one of the first small-molecule GCGR antagonists to reach clinical evaluation, its profile and the results from studies provided insights that guided further research. mdpi.comdiabetesjournals.org The identification of this non-peptide scaffold and the demonstration of its activity in vivo encouraged the exploration of other chemical series for GCGR antagonism. glucagon.comnih.gov Following the promising results observed with BAY-27-9955, several other glucagon receptor antagonists have been developed and investigated. frontiersin.orgresearchgate.net The challenges encountered in the clinical development of BAY-27-9955 and other early antagonists likely informed the design and selection of later-stage compounds, emphasizing the need for optimized pharmacokinetic and safety profiles. frontiersin.orgresearchgate.net The ongoing efforts to identify newer and better-optimized GCGR antagonists are, in part, a continuation of the path initiated by compounds like BAY-27-9955. diabetesjournals.org
Application of Learnings from BAY-27-9955 in Computational Drug Design Methodologies
The knowledge gained from studying BAY-27-9955 and its interaction with the glucagon receptor has contributed to the application of computational drug design methodologies in the search for new antagonists. Understanding the binding characteristics of early antagonists like BAY-27-9955, even at a preliminary level, can inform in silico approaches such as molecular docking and pharmacophore modeling. mdpi.comlongdom.orgnih.gov While the crystal structure of the GCGR bound to small molecules was not initially available, the information from competitive binding studies and the activity of compounds like BAY-27-9955 could be used in ligand-based drug design strategies. mdpi.comnih.gov More recent computational studies, utilizing available crystal structures and dynamic conformations, have investigated the binding stability of BAY-27-9955 at predicted binding pockets, providing insights that can guide the design of novel antagonists with improved binding affinity and stability. mdpi.comresearchgate.net These computational analyses, building upon the understanding of earlier compounds, contribute to the rational design and virtual screening efforts aimed at discovering potent and selective GCGR antagonists. longdom.orgnih.gov
Comparative Research and Future Perspectives in Glucagon Receptor Antagonism
Comparative Molecular and Preclinical Analysis of BAY-27-9955 with Other Small-Molecule Glucagon (B607659) Receptor Antagonists (e.g., MK-0893, LY2409021, PF-06291874, LGD-6972)
Small-molecule glucagon receptor antagonists represent a diverse class of compounds designed to inhibit the action of glucagon at its receptor. Preclinical studies are crucial in characterizing the potency, selectivity, and efficacy of these molecules in relevant in vitro and in vivo models. While specific detailed comparative preclinical data for BAY-27-9955 alongside all the listed compounds are not extensively available in public domain search results, the general approaches and findings for these antagonists provide context.
MK-0893 is described as a potent, selective, reversible, and competitive antagonist of the glucagon receptor. guidetopharmacology.orgacs.org Preclinical studies with MK-0893 demonstrated high binding affinity (IC50 of 6.6 nM) and functional cAMP activity (IC50 of 15.7 nM). acs.orgnih.gov It showed selectivity over other family B GPCRs, including GIPR, PAC1, GLP-1R, VPAC1, and VPAC2. acs.orgnih.gov In hGCGR mice and rhesus monkeys, MK-0893 blunted glucagon-induced glucose elevation. acs.orgnih.gov It also lowered ambient glucose levels in acute and chronic mouse models of diabetes, showing dose-dependent reductions in glucose. acs.orgnih.gov
LY2409021 (Adomeglivant) is another potent and selective antagonist of the glucagon receptor. cenmed.combioworld.comselleckchem.com Preclinical data indicated Ki values of 6.66 nM for human GL-R and 25.7 nM in a cAMP assay. bioworld.com It demonstrated selectivity over human GLP-1 receptor and human GIP receptor. bioworld.com In ob/ob mice, oral administration of LY2409021 resulted in acute glucose lowering. bioworld.com Dose-dependent reduction in blood glucose was also observed in C57BL/6 mice with streptozocin-induced diabetes. bioworld.com
LGD-6972 (RVT-1502) has been characterized as a potent, orally-bioavailable, small molecule glucagon receptor antagonist. ligand.comguidetopharmacology.orgontosight.ai Preclinical studies highlighted its high potency and selectivity. ligand.comq4cdn.com LGD-6972 inhibited glucagon-induced hyperglycemia in rats and monkeys and lowered glucose in mouse models of type 2 diabetes. ligand.comq4cdn.com It also demonstrated glucose-lowering activity in an animal model of type 1 diabetes, reducing fasting and non-fasting glucose levels, HbA1c, ketone bodies, and free fatty acids in diabetic mice. q4cdn.comligand.com In vitro, LGD-6972 binds competitively to GCGR with high affinity and selectivity, suppressing cAMP and glucose production. medchemexpress.com
BAY-27-9955 itself is listed as a glucagon receptor antagonist that was in Phase 1 trials. researchgate.netsemanticscholar.org Its molecular formula is C23H31FO. uni.lu While specific detailed preclinical comparative data for BAY-27-9955 were not found, its early development contributed to the understanding of targeting the glucagon receptor with small molecules.
The preclinical evaluation of these compounds typically involves assessing their binding affinity to the glucagon receptor, their functional activity in inhibiting glucagon-stimulated signaling pathways (such as cAMP production), and their efficacy in lowering blood glucose in various animal models of diabetes. The data available for MK-0893, LY2409021, and LGD-6972 demonstrate the effectiveness of glucagon receptor antagonism in preclinical settings.
Here is a table summarizing some available preclinical data points for comparison:
| Compound | Target Affinity (e.g., Ki, IC50) | Functional Assay (e.g., cAMP IC50) | In Vivo Efficacy Models (Examples) |
| BAY-27-9955 | Data not readily available | Data not readily available | Included in lists of compounds in early development |
| MK-0893 | IC50: 6.6 nM acs.orgnih.gov | IC50: 15.7 nM acs.orgnih.gov | hGCGR mice, rhesus monkeys, hGCGR ob/ob mice, hGCGR mice on high-fat diet acs.orgnih.gov |
| LY2409021 | Ki: 6.66 nM (human GL-R) bioworld.com | Kb: 25.7 nM (cAMP assay) bioworld.com | ob/ob mice, streptozocin-induced diabetic mice bioworld.com |
| PF-06291874 | Data not readily available | Data not readily available | Included in lists of GCGR antagonists |
| LGD-6972 | IC50: ~1 nM (hGCGR) stockpr.com | Potent antagonist stockpr.com | Rats, monkeys, mouse models of T2DM and T1DM ligand.comq4cdn.comligand.com |
Methodological Advancements in Studying Glucagon Receptor Antagonists Informed by Early Research on Compounds like BAY-27-9955
Early research into glucagon receptor antagonists, including the characterization of compounds like BAY-27-9955, contributed to establishing and refining methodologies for evaluating this class of drugs. The challenges and successes encountered with these early compounds provided valuable insights that informed subsequent research approaches.
Key methodologies employed and advanced in the study of GCGR antagonists include:
In Vitro Binding and Functional Assays: Techniques to measure the binding affinity (e.g., using radioligand binding assays to determine Ki values) and functional activity (e.g., measuring the inhibition of glucagon-stimulated cAMP production or glucose output in cell lines or primary hepatocytes to determine IC50 or Kb values) have been central to characterizing the potency and selectivity of antagonists. acs.orgnih.govbioworld.comresearchgate.net The need for highly selective compounds, as highlighted by potential off-target effects observed with some antagonists, has driven the refinement of selectivity profiling against related receptors like GLP-1R and GIPR. acs.orgnih.govbioworld.comresearchgate.netmdpi.com
Preclinical Animal Models: The use of various rodent models of diabetes, such as ob/ob mice and streptozotocin-induced diabetic mice, has been fundamental in assessing the in vivo glucose-lowering efficacy of GCGR antagonists. acs.orgnih.govbioworld.comligand.comnih.gov Studies in non-human primates have also been important for evaluating effects on glucagon-induced hyperglycemia and pharmacokinetics. acs.orgnih.govligand.com The development and utilization of transgenic mouse models, such as those overexpressing the human GCGR or having tissue-specific GCGR knockout, have provided more specific tools to study the effects of antagonists on different tissues and to better translate findings to human physiology. acs.orgnih.govmdpi.comnih.gov
Molecular and Structural Studies: Techniques like X-ray crystallography have been employed to determine the binding sites of small-molecule antagonists on the glucagon receptor. For instance, crystallographic studies revealed that MK-0893 binds to an allosteric site outside the canonical seven transmembrane bundle. guidetopharmacology.orgnih.gov Such structural information is invaluable for structure-based drug design and the development of novel antagonists with improved properties.
Assessment of Metabolic Parameters: Beyond glucose lowering, preclinical studies expanded to evaluate the impact of GCGR antagonism on other metabolic parameters, including plasma lipids, amino acid metabolism, and glycogen (B147801) storage. mdpi.complos.orgnih.gov Observations from early compounds, such as the increase in cholesterol absorption noted with MK-0893, prompted further investigation into the mechanisms underlying these effects and the development of strategies to mitigate them. nih.gov
The collective experience gained from studying early glucagon receptor antagonists, including their molecular interactions and preclinical outcomes, directly contributed to the refinement of these methodologies, enabling a more comprehensive and sophisticated evaluation of subsequent drug candidates.
Unexplored Research Avenues for Glucagon Receptor Antagonism Beyond Initial BAY-27-9955 Studies
While significant progress has been made in understanding and targeting the glucagon receptor, several research avenues remain unexplored or require further investigation building upon the knowledge gained from initial studies with compounds like BAY-27-9955 and others.
Mechanism of Action Beyond Glucose Homeostasis: Although the primary focus of GCGR antagonism has been on glucose lowering, emerging research suggests roles for glucagon signaling in other physiological processes, including cardiovascular function and metabolic remodeling. mdpi.comnih.govahajournals.org Further investigation is needed to fully elucidate the specific downstream mechanisms by which glucagon signaling impacts these areas and how GCGR antagonism might exert therapeutic benefits or unintended consequences beyond glycemic control. ahajournals.org
Tissue-Specific Effects and Receptor Bias: While GCGR is predominantly expressed in the liver, its presence in other tissues like the pancreas, heart, and gastrointestinal tract suggests potential tissue-specific effects of antagonists. mdpi.comfrontiersin.org Research into the consequences of GCGR antagonism in these extra-hepatic tissues and the potential for developing antagonists with tissue-specific activity or biased signaling properties represents an unexplored avenue.
Combination Therapies: The potential for combining GCGR antagonists with other antidiabetic agents targeting complementary pathways, such as SGLT2 inhibitors or GLP-1 receptor agonists, warrants further exploration. ahajournals.orgresearchgate.net Understanding the synergistic or additive effects and potential benefits of such combinations could lead to more effective treatment strategies.
Impact on Alpha-Cell Function and Hyperplasia: GCGR antagonism can lead to alpha-cell hyperplasia and elevated glucagon levels due to feedback mechanisms. nih.govjci.org Further research is needed to fully understand the long-term consequences of these changes and to explore strategies to mitigate potential negative impacts while maintaining the glucose-lowering benefits.
Addressing Metabolic Side Effects: The observation of metabolic side effects, such as altered lipid metabolism and potential for glycogen accumulation with some GCGR antagonists, highlights the need for continued research into the underlying mechanisms responsible for these effects and the development of compounds that minimize such liabilities. mdpi.comnih.gov
Role in Beta-Cell Function and Regeneration: Recent studies suggest that GCGR antagonism might promote beta-cell regeneration, potentially mediated by GLP-1 receptor activation. researchgate.net This unexpected finding opens up a new research avenue to explore the potential of GCGR antagonists, perhaps in combination with other agents, to restore beta-cell mass and function in diabetes.
Targeting Glucagon Secretion: An alternative or complementary strategy to GCGR antagonism is the direct suppression of glucagon secretion from alpha-cells. researchgate.netjci.org Further research into the mechanisms regulating glucagon secretion and the identification of targets for selective inhibition under hyperglycemic conditions could offer new therapeutic approaches. jci.orgnih.gov
Refining Animal Models: While existing animal models have been valuable, the need for more appropriate and predictive models, particularly for studying the long-term effects of GCGR antagonism on complex conditions like heart failure with preserved ejection fraction (HFpEF), remains an unexplored area for refinement and standardization. ahajournals.org
These unexplored avenues underscore the ongoing potential for research in glucagon receptor antagonism to yield novel insights and therapeutic strategies for diabetes and related metabolic disorders.
Q & A
Q. What are the established synthetic pathways for BAY-27-9955, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis optimization begins with a literature review of existing routes (e.g., solid-phase peptide synthesis or modular coupling). Yield improvements may involve solvent selection (polar aprotic solvents for stability), temperature control, and catalyst screening. Purity is validated via HPLC (≥95% purity threshold) and NMR for structural confirmation. Reproducibility requires detailed protocols, including reaction time, stoichiometry, and purification steps (e.g., flash chromatography). Researchers should document batch variations and validate scalability for preclinical studies .
Q. What characterization techniques are essential for confirming the structural integrity of BAY-27-9955 post-synthesis?
Methodological Answer: Core techniques include:
- NMR spectroscopy (1H/13C) to verify bond connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D conformation.
- HPLC with UV/Vis or MS detection to assess purity.
Cross-referencing with published spectral data ensures consistency. For novel derivatives, elemental analysis may supplement characterization .
Q. How should researchers design initial in vitro assays to evaluate BAY-27-9955’s bioactivity?
Methodological Answer: Begin with target-specific assays (e.g., enzyme inhibition or receptor binding). Use positive controls (known inhibitors) and negative controls (vehicle-only). Dose-response curves (0.1 nM–10 µM range) identify IC50/EC50 values. Cell viability assays (MTT/XTT) rule out cytotoxicity. Triplicate runs and statistical analysis (ANOVA, p < 0.05) ensure reliability. Document buffer composition, incubation times, and plate readers used .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values of BAY-27-9955 across studies?
Methodological Answer: Contradictions may arise from:
- Assay conditions (pH, temperature, cofactors).
- Cell line variability (e.g., HEK293 vs. primary cells).
- Compound solubility (DMSO concentration, aggregation).
Solutions: - Replicate studies under standardized protocols.
- Use orthogonal assays (e.g., SPR for binding affinity).
- Meta-analysis to identify confounding variables.
Publish raw data and detailed methods to enhance reproducibility .
Q. What strategies are effective for elucidating BAY-27-9955’s molecular targets using proteomics?
Methodological Answer:
- Affinity purification : Immobilize BAY-27-9955 on beads; incubate with cell lysates.
- SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) : Compare protein abundance in treated vs. untreated samples.
- Bioinformatics : Use STRING or KEGG for pathway enrichment.
- CRISPR screening to identify genetic sensitizers/resistors.
Validate hits via knock-down/overexpression and functional rescue experiments .
Q. How should in vivo pharmacokinetic studies of BAY-27-9955 address interspecies variability?
Methodological Answer:
- Species selection : Rodents (mice/rats) for initial PK; non-human primates for translational relevance.
- Dosing routes : Compare IV (bioavailability), oral, and IP administration.
- Analytical methods : LC-MS/MS for plasma/tissue quantification (LLOQ ≤1 ng/mL).
- Parameter calculation : Use non-compartmental analysis (NCA) for AUC, Cmax, t1/2.
Account for metabolic differences (e.g., cytochrome P450 isoforms) via liver microsome assays .
Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing BAY-27-9955’s dose-response data?
Methodological Answer:
Q. How can researchers ensure reproducibility in BAY-27-9955’s preclinical studies?
Methodological Answer:
- Open protocols : Share SOPs via platforms like Protocols.io .
- Blinded experiments : Separate compound preparation and data analysis teams.
- External validation : Collaborate with independent labs.
- Data repositories : Upload raw datasets to Zenodo or Figshare.
Follow ARRIVE guidelines for animal studies .
Ethical & Reporting Standards
Q. What ethical considerations apply to studies involving BAY-27-9955 in animal models?
Methodological Answer:
- IACUC approval : Justify sample sizes (power analysis) to minimize animal use.
- Humane endpoints : Define criteria for early euthanasia (e.g., tumor burden >10% body weight).
- Data transparency : Report attrition rates and exclusion criteria.
Reference the "3Rs" (Replacement, Reduction, Refinement) in methodology sections .
Q. How should researchers address potential conflicts of interest in BAY-27-9955 studies?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
